molecular formula C14H18ClNO B034842 2-chloro-N-cyclohexyl-N-phenylacetamide CAS No. 100721-33-3

2-chloro-N-cyclohexyl-N-phenylacetamide

Cat. No.: B034842
CAS No.: 100721-33-3
M. Wt: 251.75 g/mol
InChI Key: WDAVIQBJLVXQGA-UHFFFAOYSA-N
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Description

2-chloro-N-cyclohexyl-N-phenylacetamide is an organic compound with the molecular formula C14H18ClNO and a molecular weight of 251.75 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-cyclohexyl-N-phenylacetamide typically involves the reaction of cyclohexylamine with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-cyclohexyl-N-phenylacetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amides or thioamides, while oxidation and reduction reactions can produce alcohols, ketones, or other functionalized derivatives .

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclohexyl-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-cyclohexyl-N-phenylacetamide is unique due to the presence of both the chlorine atom and the cyclohexyl group, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications .

Biological Activity

2-Chloro-N-cyclohexyl-N-phenylacetamide, with the molecular formula C14H18ClNO, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its antifungal properties, particularly against resistant strains, and explores its mechanisms of action, supported by case studies and research findings.

  • Molecular Formula : C14H18ClNO
  • CAS Number : 100721-33-3
  • Molecular Weight : 251.75 g/mol

Antifungal Activity

Recent studies have highlighted the antifungal efficacy of this compound against various fungal strains, particularly those resistant to conventional treatments.

In Vitro Studies

  • Antifungal Efficacy Against Candida Species :
    • A study evaluated its effectiveness against fluconazole-resistant strains of Candida albicans and Candida parapsilosis. The minimum inhibitory concentration (MIC) ranged from 128 to 256 µg/mL , and the minimum fungicidal concentration (MFC) was between 512 and 1,024 µg/mL . Notably, it inhibited biofilm formation by up to 92% and disrupted preformed biofilms by 87% .
    • The mechanism did not involve binding to ergosterol or damaging the fungal cell wall, indicating a unique action pathway .
  • Activity Against Aspergillus flavus :
    • Another investigation reported MIC values for A. flavus ranging from 16 to 256 µg/mL , demonstrating significant antifungal activity. However, the precise mechanism of action remains undetermined .

The exact mechanism through which this compound exerts its antifungal effects is still under investigation. However, it is suggested that the compound may interfere with fungal cellular processes without directly damaging cell membranes or walls.

Comparative Antifungal Activity Table

Fungal StrainMIC (µg/mL)MFC (µg/mL)Biofilm Inhibition (%)Biofilm Disruption (%)
Candida albicans128-256512-10249287
Candida parapsilosis128-256512-10249287
Aspergillus flavus16-256Not reportedNot specifiedNot specified

Case Studies

  • Study on Antifungal Resistance :
    • The study conducted on fluconazole-resistant strains provided critical insights into the potential of this compound as an alternative treatment option. The findings suggest that this compound could be part of a new class of antifungals targeting resistant pathogens effectively .
  • Combination Therapy Analysis :
    • When tested in combination with amphotericin B and fluconazole, antagonistic effects were observed, indicating that co-administration might not be beneficial . This highlights the importance of understanding drug interactions in therapeutic settings.

Properties

IUPAC Name

2-chloro-N-cyclohexyl-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO/c15-11-14(17)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1,3-4,7-8,13H,2,5-6,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDAVIQBJLVXQGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(C2=CC=CC=C2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383493
Record name 2-chloro-N-cyclohexyl-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836249
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

100721-33-3
Record name 2-chloro-N-cyclohexyl-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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